2-(3,4,5-Trimethyl-1H-pyrazol-1-YL)ethanamine
Description
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanamine (CAS: 773052-15-6) is a pyrazole derivative with an ethanamine substituent. Its molecular formula is C₈H₁₅N₃, and it has a molecular weight of 153.229 g/mol . The compound features a 3,4,5-trimethyl-substituted pyrazole ring linked to a primary amine via a two-carbon chain. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity (4 hydrogen acceptors, 2 hydrogen donors) . It is commercially available at 95% purity, with applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(3,4,5-trimethylpyrazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6-7(2)10-11(5-4-9)8(6)3/h4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVMGQKKGYOOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424622 | |
| Record name | SBB010340 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773052-15-6 | |
| Record name | SBB010340 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanamine typically involves the reaction of 3,4,5-trimethylpyrazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The table below compares 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanamine with structurally related pyrazole- and triazole-based amines:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Solubility (mg/L) |
|---|---|---|---|---|---|---|
| This compound | 773052-15-6 | C₈H₁₅N₃ | 153.23 | 3,4,5-Trimethyl pyrazole | N/A | N/A |
| 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine | 1015846-20-4 | C₉H₁₇N₃ | 167.26 | 1-Ethyl, 3,5-dimethyl pyrazole | 263.77–270.1 | 15,822–19,791 |
| [3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propyl]amine | 69980-77-4 | C₉H₁₇N₃ | 167.25 | 3,4,5-Trimethyl pyrazole + propylamine | N/A | N/A |
| 1-(1-tert-Butyl-3-methyl-1H-pyrazol-4-yl)ethanamine | 1210183-87-1 | C₁₁H₂₁N₃ | 195.31 | 1-tert-Butyl, 3-methyl pyrazole | N/A | N/A |
| 2-(3-Pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine | 933716-01-9 | C₉H₁₁N₅ | 189.22 | Triazole + pyridine | N/A | N/A |
Key Observations:
Substituent Effects: The 3,4,5-trimethyl groups on the pyrazole ring in the target compound enhance steric bulk and lipophilicity compared to analogs with fewer methyl groups (e.g., 1-ethyl-3,5-dimethyl substitution in CAS 1015846-20-4) .
Amine Chain Length :
- Propylamine derivatives (e.g., CAS 69980-77-4) exhibit longer chains than ethanamine analogs, which may alter binding affinity in biological systems .
Heterocycle Variations :
- Triazole-containing compounds (e.g., CAS 933716-01-9) differ electronically from pyrazoles, with triazoles offering additional hydrogen-bonding sites .
Physicochemical and Functional Differences
- Boiling Point and Solubility : The ethyl-substituted analog (CAS 1015846-20-4) has a higher boiling point (263.77–270.1°C) and superior aqueous solubility (15,822–19,791 mg/L) compared to the target compound, likely due to its larger hydrophobic surface area and polar interactions .
Biological Activity
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanamine, with the molecular formula C8H15N3, is a derivative of pyrazole recognized for its versatile applications in medicinal chemistry and biological research. This compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and potential therapeutic effects. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
The compound interacts with various enzymes and proteins, influencing their activity. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, it affects cellular processes by modulating signaling pathways involved in inflammatory responses.
| Property | Description |
|---|---|
| Molecular Formula | C8H15N3 |
| Interaction with Enzymes | Cytochrome P450 enzymes |
| Cellular Effects | Modulation of inflammatory signaling pathways |
| Stability | Relatively stable under standard laboratory conditions |
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes. This binding alters the conformation and activity of these targets, leading to various biological effects. For instance, it may inhibit enzymes involved in microbial metabolism, contributing to its antimicrobial properties .
Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
- Anti-inflammatory Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For example, certain synthesized pyrazole carboxamides demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations .
- Antimicrobial Properties : In vitro studies have shown that this compound has notable antimicrobial activity against various bacterial strains. It was tested against Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics .
- Neuroprotective Effects : The compound has also been investigated for its neuroprotective properties. It showed efficacy in reducing oxidative stress in neuronal cells exposed to harmful stimuli .
Table 2: Summary of Research Findings
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Up to 85% TNF-α inhibition at 10 µM | |
| Antimicrobial | Effective against S. aureus and E. coli | |
| Neuroprotective | Reduced oxidative stress in neuronal cells |
Case Studies
Several case studies have documented the biological effects of this compound:
- Case Study 1 : A study on the anti-inflammatory effects demonstrated that treatment with this compound significantly reduced inflammation markers in animal models induced with lipopolysaccharide (LPS) .
- Case Study 2 : Another investigation assessed the antimicrobial efficacy against resistant bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) that was competitive with traditional antibiotics used in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
